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molecular formula C6H3BrFNO3 B1281876 2-Bromo-4-fluoro-5-nitrophenol CAS No. 84478-87-5

2-Bromo-4-fluoro-5-nitrophenol

Cat. No. B1281876
M. Wt: 235.99 g/mol
InChI Key: NVNFKCCUJKPLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076488B2

Procedure details

This compound was prepared from 2-bromo-4-fluoro-5-nitrophenol (3.1 g, 13.1 mmol) in the manner described for 4-amino-3-fluorophenol, affording quantitative yield of crude 3-amino-4-fluorophenol which was used without further purification. 1H-NMR (DMSO-d6) δ 8.60 (br s, 2H), 7.12 (dd, J=7.8, 6.6 Hz, 1H), 6.82 (dd, J=5.1, 1.5 Hz, 1H), 6.55 to 6.61 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[OH:12].NC1C=CC(O)=CC=1F>>[NH2:9][C:5]1[CH:4]=[C:3]([OH:12])[CH:2]=[CH:7][C:6]=1[F:8]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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